2-Benzylsulfanylpyridin-3-ol
Description
2-Benzylsulfanylpyridin-3-ol is a pyridine derivative characterized by a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 2-position and a hydroxyl (-OH) group at the 3-position of the pyridine ring. For instance, the synthesis of related compounds often involves nucleophilic substitution reactions, such as the displacement of a chlorine atom in 2-chloro-3-hydroxypyridine with phenylmethanethiol (benzyl mercaptan) under basic conditions . Such derivatives are frequently explored as intermediates in agrochemicals, particularly as precursors to herbicides .
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-benzylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C12H11NOS/c14-11-7-4-8-13-12(11)15-9-10-5-2-1-3-6-10/h1-8,14H,9H2 |
InChI Key |
AWJZKOWFWWMQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzylsulfanyl group introduces greater steric bulk and electron-richness compared to benzyloxy or trifluoroethoxy groups. This affects molecular conformation (e.g., dihedral angles) and reactivity in subsequent transformations .
- Synthetic Flexibility : Chloropyridine intermediates are versatile precursors for introducing diverse substituents via nucleophilic substitution, enabling tailored modifications for agrochemical or pharmaceutical applications .
Crystallographic and Physicochemical Properties
- Crystal Packing : The trifluoroethoxy derivative exhibits weak aromatic stacking (centroid-to-centroid distance: 3.776 Å), a feature likely shared with 2-benzylsulfanylpyridin-3-ol due to similar planar aromatic systems .
- Solubility : The hydroxyl group at position 3 enhances hydrophilicity, but the benzylsulfanyl group may reduce aqueous solubility compared to oxygenated analogs .
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